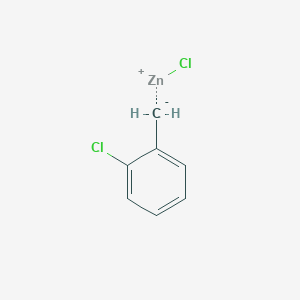

2-Chlorobenzylzinc chloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1-chloro-2-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAQRYHECFSSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404430 | |

| Record name | 2-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-11-6 | |

| Record name | 2-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chlorobenzylzinc Chloride

Direct Zinc Insertion Strategies

Direct insertion of zinc metal into organic halides is a primary method for the formation of organozinc reagents. This approach has been refined to overcome the often sluggish reactivity of zinc, allowing for the synthesis of a wide array of functionalized organozinc compounds under mild conditions.

Mechanisms and Catalysis of Zinc Insertion to Benzylic Chlorides

The direct insertion of zinc into benzylic chlorides, such as 2-chlorobenzyl chloride, is a heterogeneous reaction that proceeds through a two-step mechanism. nih.gov The initial step involves the oxidative addition of the benzylic chloride to the surface of the zinc metal, forming a surface-bound organozinc intermediate. nih.gov This is followed by a solubilization step, where the organozinc species is released from the metal surface into the solution. nih.gov

The Critical Role of Lithium Chloride (LiCl) in Reaction Efficiency and Completeness

The use of lithium chloride (LiCl) has become a cornerstone in the efficient synthesis of organozinc reagents via direct insertion. nih.govorganic-chemistry.org LiCl plays a crucial role by accelerating the solubilization of the organozinc intermediates from the surface of the zinc metal. nih.govnih.govacs.org This is achieved through the formation of a soluble adduct with the organozinc compound, which effectively removes it from the metal surface and allows for further reaction. wikipedia.org

The presence of LiCl can cause a switch in the rate-determining step of the reaction from the typically slow solubilization to the oxidative addition step. nih.gov Studies have shown that while other lithium halides like LiBr and LiI also promote solubilization, LiCl is particularly effective and widely used. nih.govnsf.gov This protocol has broadened the accessibility of organozinc reagents by enabling their synthesis at lower temperatures and avoiding the need for high-boiling polar aprotic cosolvents. nih.gov

| Effect of LiCl on Organozinc Formation | Observation | Reference |

| Mechanism of Action | Accelerates the solubilization of surface-bound organozinc intermediates. | nih.govnih.gov |

| Rate-Determining Step | Can shift the rate-determining step from solubilization to oxidative addition. | nih.gov |

| Reaction Conditions | Allows for lower reaction temperatures and avoids the need for high-boiling cosolvents. | nih.gov |

| Outcome | Increases reaction efficiency and completeness. | organic-chemistry.org |

Application of Activated Zinc Species (e.g., Rieke® Zinc) for Enhanced Reactivity and Functional Group Tolerance

For less reactive organic halides or substrates with sensitive functional groups, highly activated forms of zinc, such as Rieke® Zinc, are employed. sigmaaldrich.comriekemetals.com Rieke® Zinc is prepared by the reduction of a zinc salt, resulting in a highly reactive form of zinc metal that can undergo oxidative addition under mild conditions. unl.edu

A significant advantage of using Rieke® Zinc is its exceptional functional group tolerance. sigmaaldrich.comriekemetals.com Unlike more reactive organometallic reagents like Grignard or organolithium reagents, organozinc reagents prepared using Rieke® Zinc are compatible with a wide variety of functional groups, including nitriles, esters, amides, ethers, sulfides, and ketones. sigmaaldrich.comriekemetals.com This allows for the synthesis of complex, functionalized molecules without the need for protecting groups. riekemetals.com The reactivity of Rieke® Zinc can also be influenced by the soluble salts present in the supernatant from its preparation, which can impact the formation of different organozinc complexes. nih.gov

| Feature of Rieke® Zinc | Description | Reference |

| Reactivity | Highly reactive form of zinc that readily undergoes oxidative addition. | riekemetals.com |

| Functional Group Tolerance | Tolerates a wide range of functional groups such as esters, nitriles, and ketones. | sigmaaldrich.comriekemetals.com |

| Substrate Scope | Reacts with alkyl, aryl, and vinyl bromides and chlorides that are unreactive with standard zinc. | sigmaaldrich.com |

| Preparation | Formed by the in-situ reduction of zinc salts. | nih.gov |

Continuous Flow Synthesis and Process Intensification

Continuous flow technology offers a modern approach to the synthesis of organozinc reagents, providing significant advantages in terms of safety, scalability, and process control over traditional batch methods.

Laboratory-Scale Continuous Generation of Organozinc Compounds

The on-demand synthesis of organozinc halides has been successfully demonstrated at the laboratory scale using continuous flow systems. nih.gov A common setup involves flowing a solution of the organic halide, such as ethyl bromoacetate, through a heated column packed with metallic zinc. nih.gov This method allows for precise control over reaction parameters like temperature and residence time, leading to the generation of a clean solution of the organozinc reagent with a reproducible concentration. nih.gov

This approach mitigates many of the limitations associated with the batch synthesis of these sensitive reagents, including issues with exothermicity and instability. nih.gov For example, a laboratory-scale setup can produce up to 250-300 ml of an organozinc solution at a rate of 30 ml per hour. nih.gov The generated organozinc reagent can then be directly coupled into a second flow reactor for subsequent reactions, such as Reformatsky or Negishi couplings. nih.govresearchgate.net

Scalable Pilot-Scale Synthesis and Concentration Control

The principles of laboratory-scale continuous synthesis of organozinc reagents have been successfully scaled up to pilot-plant levels. acs.orgacs.org These larger-scale systems can achieve significantly higher throughputs, with some pilot-scale setups capable of processing liquid at rates of up to 3-5 L/h, and in some cases, even 13 L/h. acs.orgacs.org

A key objective in scaling up is to enable fast and safe process optimization while minimizing the amount of reactive organometallic reagent present in the system at any given time. acs.org Full conversion of the organic halide can be achieved in a single pass through the reactor, with high yields of the organozinc product. acs.orgresearchgate.net These scalable continuous processes have demonstrated the ability to produce highly concentrated organozinc compounds, which is crucial for process intensification and industrial applicability. acs.org

| Scale of Synthesis | Throughput | Key Features | Reference |

| Laboratory-Scale | 30 ml/hour | On-demand synthesis, precise temperature and residence time control, reproducible concentration. | nih.gov |

| Pilot-Scale | 3-5 L/hour (up to 13 L/h) | Scalable, enables fast and safe process optimization, allows for high concentrations. | acs.orgacs.org |

In Situ Formation of Organozinc Reagents within Flow Systems

The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering enhanced safety, reproducibility, and scalability. The in situ formation of organozinc reagents, such as 2-chlorobenzylzinc chloride, within flow systems is a prime example of this progress. This methodology involves the continuous pumping of a solution of the organic halide precursor through a heated column packed with a metal, such as zinc.

In a typical setup for the synthesis of a benzylzinc halide, a solution of the corresponding benzyl (B1604629) halide in a suitable solvent like tetrahydrofuran (B95107) (THF) is passed through a column containing activated zinc dust. The temperature of the column is a critical parameter and is carefully controlled to ensure efficient reaction without degradation of the thermally sensitive organozinc product. The generated organozinc reagent can then be directly introduced into a subsequent reaction stream, a process known as "telescoping," to react with an electrophile without isolation. This on-demand generation minimizes the handling of potentially unstable and pyrophoric organometallic intermediates.

The primary advantages of this approach are the excellent heat and mass transfer within the microreactor, which allows for precise temperature control and rapid reaction times. The high surface area-to-volume ratio in flow reactors mitigates the risks associated with the exothermicity of organometallic reagent formation. Furthermore, continuous flow systems can be easily automated for high-throughput synthesis and library generation. For instance, a versatile flow synthesis method has been reported for the in situ formation of various organozinc reagents by pumping the organic halides, in the presence of zinc chloride (ZnCl₂) and lithium chloride (LiCl), through an activated magnesium-packed column. nih.gov This approach provides efficient access to organozinc reagents that are subsequently used in cross-coupling reactions. nih.gov While specific data for this compound is not extensively detailed in the literature, the principles are directly applicable. The table below illustrates typical parameters that would be optimized for such a flow synthesis.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Precursor | 2-Chlorobenzyl chloride | Starting material for the zinc insertion reaction. |

| Solvent | Tetrahydrofuran (THF) | Chosen for its ability to dissolve the reactants and stabilize the organozinc reagent. |

| Zinc Bed | Activated Zinc Dust | Provides the metallic zinc for the oxidative insertion. Activation is crucial for reactivity. |

| Flow Rate | 0.1 - 1.0 mL/min | Determines the residence time of the reactants in the zinc column. |

| Temperature | 25 - 60 °C | Optimized to ensure complete reaction without thermal decomposition of the product. |

| Residence Time | 1 - 10 min | The duration the reaction mixture spends in the heated zinc column, crucial for reaction completion. |

| Additive | Lithium Chloride (LiCl) | Often used to activate the zinc and solubilize the organozinc species, enhancing reaction rates. |

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Practicality

The choice between a traditional batch synthesis and a modern continuous flow process for preparing this compound depends on a variety of factors, including the desired scale of production, safety considerations, and the need for process control.

Batch Synthesis:

A highly efficient batch synthesis of this compound involves the direct insertion of activated zinc dust into 2-chlorobenzyl chloride. A key development in this area is the use of lithium chloride (LiCl) to mediate the reaction. In a study by Metzger, Schade, and Knochel, the addition of 2-chlorobenzyl chloride to a suspension of zinc dust and LiCl in THF at 25°C resulted in an almost quantitative yield of this compound (99%) after a reaction time of two hours. A crucial aspect of this method is the high selectivity, with the formation of the Wurtz-coupling byproduct (1,2-bis(2-chlorophenyl)ethane) being less than 5%. This high yield and selectivity in a batch process make it a very attractive method for laboratory-scale synthesis.

Flow Synthesis:

Comparative Table:

The following table provides a comparative analysis of the batch and a projected flow synthesis route for this compound, highlighting the key differences in yield, selectivity, and practicality.

| Parameter | Batch Synthesis (LiCl-mediated) | Flow Synthesis (Projected) |

|---|---|---|

| Yield | Up to 99% | Potentially 82-92% or higher with optimization |

| Selectivity | High (>95% desired product) | Expected to be high due to precise reaction control |

| Reaction Time | ~2 hours | Minutes (residence time in reactor) |

| Temperature Control | Good, but potential for exotherms on larger scales | Excellent, superior heat dissipation |

| Scalability | Challenging due to heat transfer limitations | Readily scalable by extending operation time or "numbering-up" reactors |

| Safety | Moderate, risk of exotherm and handling of pyrophoric reagents | High, minimized inventory of hazardous intermediates |

| Practicality | Well-suited for laboratory-scale synthesis and discovery | Ideal for process development, scale-up, and automated synthesis |

Reactivity Profiles and Transformative Applications of 2 Chlorobenzylzinc Chloride in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the activation of otherwise inert chemical bonds, enabling the efficient and selective formation of new molecular frameworks. In this context, 2-chlorobenzylzinc chloride has emerged as a valuable reagent, particularly in palladium- and copper-catalyzed processes. These reactions are characterized by their high functional group tolerance and broad substrate scope, making them indispensable tools for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of carbon-carbon bond formation. The versatility of this reaction allows for the coupling of sp³-, sp²-, and sp-hybridized carbon centers. This compound, as a benzylic organozinc reagent, participates readily in these transformations.

The palladium-catalyzed acylation of organozinc reagents with chloroformates provides a direct route to the synthesis of esters. This transformation is a valuable tool for the introduction of a carboxylate functional group. While specific studies detailing the acylation of this compound with chloroformates are not extensively documented, the general reactivity of benzylzinc halides in Negishi-type acylations suggests a high potential for this reaction. The process would involve the oxidative addition of the chloroformate to a palladium(0) catalyst, followed by transmetalation with this compound and subsequent reductive elimination to afford the corresponding ester.

Table 1: Representative Palladium-Catalyzed Acylation of Benzylzinc Reagents with Chloroformates No specific data for this compound was found. The following table is based on analogous reactions with similar benzylzinc reagents.

| Benzylzinc Reagent | Chloroformate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzylzinc chloride | Ethyl chloroformate | Pd(PPh₃)₄ | THF | ~85 |

| 4-Methoxybenzylzinc chloride | Methyl chloroformate | Pd(dppf)Cl₂ | Dioxane | ~90 |

The palladium-catalyzed cross-coupling of this compound with aryl and alkyl halides is a powerful method for the formation of diarylmethanes and other substituted alkylarenes. This reaction is tolerant of a wide array of functional groups on both the organozinc reagent and the electrophile. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivities, particularly when dealing with less reactive aryl chlorides. Catalysts based on bulky, electron-rich phosphine ligands have proven to be particularly effective in these transformations.

Table 2: Palladium-Catalyzed Aryl-Alkyl Cross-Coupling of this compound with Halogenated Electrophiles

| Halogenated Electrophile | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Iodoanisole | Pd(OAc)₂ | SPhos | THF | 92 |

| 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ | XPhos | Toluene | 88 |

| 2-Chloropyridine | Pd(OAc)₂ | RuPhos | DME | 75 |

A significant advantage of organozinc reagents in Negishi cross-coupling is their compatibility with acidic functional groups, such as phenols. This tolerance allows for the direct coupling of unprotected phenols, which would be problematic with more basic organometallic reagents like organolithiums or Grignards. The key to success in these reactions is that the rate of the palladium-catalyzed cross-coupling is significantly faster than the protonation of the organozinc reagent by the phenol. The use of highly active palladium catalysts, often in conjunction with specialized phosphine ligands like S-Phos, is critical for achieving high yields. The slow addition of the organozinc reagent is also a common strategy to maintain a low concentration of the nucleophile and favor the desired cross-coupling pathway.

Research has demonstrated that the cross-coupling of organozinc reagents with unprotected phenols proceeds efficiently, greatly expanding the scope of substrates suitable for Negishi reactions. researchgate.net The relative rates of protonation versus cross-coupling have been studied, revealing that even with a proton source as acidic as a phenol, the palladium-catalyzed C-C bond formation can be the dominant reaction pathway. researchgate.net

Table 3: Negishi Coupling of Benzylzinc Reagents in the Presence of Acidic Protons While not exclusively focused on this compound, the principles are directly applicable.

| Organozinc Reagent | Phenolic Electrophile | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| PhCH₂ZnBr | 4-Bromophenol | Pd(OAc)₂ / S-Phos | THF | 85 |

| 4-MeOC₆H₄CH₂ZnCl | 2-Iodophenol | Pd(OAc)₂ / S-Phos | THF | 89 |

Copper-Mediated Organic Transformations

Copper-mediated reactions offer a complementary approach to palladium-catalyzed cross-couplings, often exhibiting different reactivity and selectivity profiles. These transformations are particularly useful for acylation reactions and can be more cost-effective than their palladium counterparts.

The copper(I)-mediated acylation of organozinc reagents with acyl chlorides is a well-established and efficient method for the synthesis of ketones. This reaction typically proceeds via a transmetalation step from the organozinc reagent to a copper(I) salt, such as copper(I) cyanide, to form a more reactive organocopper species. This intermediate then readily reacts with the acyl chloride to furnish the desired ketone. The use of CuCN is often favored as it can solubilize the organocopper intermediate and facilitate the reaction.

While specific examples with this compound are not extensively reported, the general methodology is broadly applicable to a range of functionalized organozinc reagents. The reaction conditions are typically mild, and the process is tolerant of various functional groups that might be sensitive to other synthetic methods.

Table 4: Representative Copper(I)-Mediated Acylation of Organozinc Reagents This table provides general examples of the copper-mediated acylation of organozinc reagents, which are indicative of the expected reactivity for this compound.

| Organozinc Reagent | Acyl Chloride | Copper(I) Source | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylzinc chloride | Benzoyl chloride | CuCN·2LiCl | THF | 95 |

| Hexylzinc bromide | Acetyl chloride | CuI | DMF | 88 |

| Benzylzinc bromide | Cyclohexanecarbonyl chloride | CuCN | THF | 91 |

Conjugate (1,4-) Addition Reactions with Activated Olefins

One of the powerful applications of this compound is its participation in conjugate, or Michael, addition reactions. When reacted with α,β-unsaturated carbonyl compounds, such as activated olefins, the benzyl (B1604629) group is transferred to the β-carbon, forming a new carbon-carbon bond. This process is typically mediated by a copper(I) catalyst.

Research has demonstrated that the copper(I)-catalyzed 1,4-addition of this compound to cyclohexenone proceeds with high efficiency. organicchemistrydata.org The reaction, facilitated by the use of a copper cyanide-lithium chloride complex (CuCN·2LiCl) and chlorotrimethylsilane (TMSCl), yields the corresponding Michael adduct in 93% yield. organicchemistrydata.orgorganic-chemistry.org The role of TMSCl is to trap the intermediate zinc enolate as a more stable silyl enol ether, preventing potential side reactions and driving the equilibrium towards the desired product. organicchemistrydata.org

Table 1: Copper-Mediated Conjugate Addition of this compound

| Electrophile | Catalyst System | Additive | Product | Yield (%) |

| Cyclohex-2-enone | CuCN·2LiCl | TMSCl | 3-(2-chlorobenzyl)cyclohexan-1-one | 93 |

Other Transition Metal-Catalyzed Processes (e.g., Cobalt, Nickel)

Beyond copper-catalyzed reactions, the utility of this compound extends to processes catalyzed by other transition metals, such as palladium, cobalt, and nickel. These metals enable cross-coupling reactions where the benzyl group can be joined with various organic electrophiles.

While specific examples detailing cobalt and nickel-catalyzed cross-couplings with this compound are not as extensively documented as palladium-catalyzed variants, the general reactivity of organozinc reagents in these transformations is well-established. For instance, cobalt(I) complexes have been shown to effectively catalyze the stereoselective olefination of alkylzinc reagents with aldehydes, producing (E)-alkenes with high selectivity and in good yields under mild conditions. organic-chemistry.org This demonstrates the potential for cobalt to mediate important transformations of organozinc compounds.

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for C(sp²)–C(sp³) bond formation, engaging relatively unreactive substrates like aryl and alkyl chlorides. nih.govnih.gov The success of these methods relies on careful control of the catalyst system, often involving specific ligands and additives to modulate reactivity and prevent homocoupling. nih.govnih.gov Benzylic zinc reagents are competent partners in these types of transformations.

More concretely, palladium-catalyzed cross-coupling reactions of benzylic zinc chlorides are well-documented. In a Negishi cross-coupling, this compound has been shown to react with ethyl 4-iodobenzoate in the presence of a Pd(PPh₃)₄ catalyst to afford the diarylmethane product in an excellent 97% yield. organicchemistrydata.org

Table 2: Palladium-Catalyzed Negishi Cross-Coupling of this compound

| Coupling Partner | Catalyst | Product | Yield (%) |

| Ethyl 4-iodobenzoate | Pd(PPh₃)₄ | Ethyl 4-(2-chlorobenzyl)benzoate | 97 |

Nucleophilic Addition Reactions to Carbonyl Electrophiles

The carbon atom of a carbonyl group (C=O) is electrophilic due to the higher electronegativity of the oxygen atom, which polarizes the double bond. nih.govorganic-chemistry.org Organozinc reagents like this compound act as effective carbon nucleophiles, readily attacking this electrophilic center. nih.gov This nucleophilic addition is a fundamental and highly reliable method for carbon-carbon bond formation, converting the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. nih.gov

Formation of Functionalized Benzylic Alcohols

A primary application of the nucleophilic addition of this compound to carbonyl compounds is the synthesis of functionalized benzylic alcohols. The reaction proceeds efficiently with a variety of aldehydes and ketones. In the absence of any catalyst, this compound adds directly to aldehydes to furnish the corresponding secondary alcohols. For example, its addition to 2-chlorobenzaldehyde (B119727) results in the formation of bis(2-chlorophenyl)methanol in 87% yield. organicchemistrydata.org This transformation is valuable for constructing complex molecular architectures containing diarylmethane alcohol motifs.

Table 3: Nucleophilic Addition of this compound to an Aldehyde

| Aldehyde | Product | Yield (%) |

| 2-Chlorobenzaldehyde | bis(2-chlorophenyl)methanol | 87 |

Stereoselective Olefination Reactions for Carbon-Carbon Double Bond Formation

Recent advancements have demonstrated that organozinc reagents can be employed in stereoselective olefination reactions, providing an alternative to classic methods like the Wittig reaction. A notable example is the cobalt(I)-catalyzed stereoselective olefination of alkylzinc reagents with aldehydes. organic-chemistry.org This method allows for the synthesis of (E)-alkenes with high stereoselectivity under mild conditions. organic-chemistry.org The reaction is regiospecific, forming a double bond between the original carbonyl carbon and the carbon atom of the organozinc reagent. organic-chemistry.org The high selectivity for the (E)-isomer is a significant advantage over many traditional olefination methods that often yield mixtures of isomers. organic-chemistry.org This cobalt-catalyzed process showcases a modern application of organozinc chemistry for the controlled synthesis of carbon-carbon double bonds.

Zinc-Mediated Carbonyl Alkylative Amination (CAA) for α-Branched Amine Synthesis

A highly innovative and powerful multicomponent reaction is the zinc-mediated Carbonyl Alkylative Amination (CAA). This process enables the synthesis of complex α-branched amines from an amine, a carbonyl compound, and an alkyl donor. wikipedia.orgsigmaaldrich.com The reaction proceeds through the in situ formation of an iminium ion, which is then intercepted by an organozinc species or an alkyl radical generated via zinc mediation. wikipedia.org This method overcomes significant limitations of traditional carbonyl reductive amination, notably expanding the scope to include the synthesis of α-trialkyl tertiary amines. acs.org The zinc-mediated CAA is robust, efficient, and demonstrates a broad functional group tolerance, making it a valuable tool in medicinal chemistry and complex molecule synthesis. wikipedia.orgsigmaaldrich.com The utility of this compound has been demonstrated in a related one-pot procedure for the synthesis of tertiary amines. researchgate.net

Chemoselectivity and Functional Group Compatibility in Complex Systems

A defining advantage of organozinc reagents, including this compound, is their remarkable compatibility with a wide range of sensitive functional groups. The preparation of benzylic zinc chlorides via the insertion of zinc dust, mediated by lithium chloride, can be performed in the presence of functionalities that are often intolerant to more reactive organometallics like Grignard or organolithium reagents. organic-chemistry.org

Research has shown that benzylic zinc chlorides bearing esters, nitriles (cyanides), iodides, and even ketone functionalities can be prepared and used in subsequent reactions without decomposition or unwanted side reactions. organic-chemistry.org The stability of a ketone group in the presence of the organozinc moiety is particularly noteworthy, as ketones are strong electrophiles. organic-chemistry.org This high degree of chemoselectivity allows for the synthesis of highly functionalized molecules in a more direct and efficient manner, minimizing the need for protecting group strategies. The successful application of these reagents in a concise synthesis of the complex alkaloid papaverine (B1678415) underscores their reliability and compatibility in intricate synthetic sequences. organic-chemistry.org

Table 4: Functional Group Compatibility of Benzylic Zinc Reagents

| Functional Group Present on Benzyl Moiety | Compatibility |

| Ester (-COOR) | Compatible |

| Nitrile (-CN) | Compatible |

| Ketone (-COR) | Compatible |

| Iodide (-I) | Compatible |

Mechanistic Insights and Theoretical Studies of 2 Chlorobenzylzinc Chloride Reactivity

Investigation of Reaction Mechanisms in Catalytic Cycles

The utility of 2-chlorobenzylzinc chloride is most prominent in catalyzed reactions, where its interaction with catalysts and additives dictates the reaction's efficiency and outcome.

Lewis acid additives play a multifaceted role in reactions involving organozinc reagents. rsc.org Their primary function is to enhance the reactivity of the substrates or the organometallic species itself. wikipedia.org In the context of reactions with this compound, Lewis acids can coordinate to Lewis basic sites on the substrate, such as a carbonyl oxygen or a leaving group. researchgate.net This coordination polarizes the substrate, making it more susceptible to nucleophilic attack by the benzylzinc reagent.

For instance, in acylation reactions, a Lewis acid like AlCl₃ can activate an acid chloride, facilitating the carbon-carbon bond formation. researchgate.net Similarly, in conjugate addition reactions, additives are often essential for activating the α,β-unsaturated system. researchgate.net The addition of trimethylsilyl (B98337) chloride (TMSCl) is a common strategy in copper-catalyzed 1,4-additions, where it is believed to trap the intermediate zinc enolate, driving the reaction forward. researchgate.net

The zinc chloride (ZnCl₂) that is often present in solutions of organozinc halides, or added deliberately, also functions as a Lewis acid. uni-muenchen.de It can participate in the catalytic cycle by forming 'ate' complexes or by activating the electrophile. uu.nl The presence of salts like lithium chloride (LiCl), often used in the preparation of organozinc reagents, can break down zincate aggregates and increase the concentration of the monomeric, more reactive organozinc species, thereby influencing the reaction mechanism and rate. acs.orguni-muenchen.de Studies on various photocatalytic reactions have also highlighted that Lewis acids can influence outcomes by promoting bond-forming steps that occur after the initial activation, a principle that can extend to reactions with benzylzinc reagents. nih.gov

Table 1: Influence of Lewis Acids on Catalytic Reactions This table is a representative summary based on general principles of Lewis acid catalysis.

| Lewis Acid Additive | General Role in Catalysis | Potential Effect on this compound Reactions |

|---|---|---|

| ZnCl₂ | Electrophile activation, formation of 'ate' complexes | Enhances reactivity in cross-coupling by activating the electrophile. |

| TMSCl | Trapping agent, in-situ generation of more active species | Traps intermediate enolates in conjugate additions, driving equilibrium. |

| AlCl₃ | Strong electrophile activation | Facilitates reactions with less reactive electrophiles like acid chlorides. researchgate.net |

This compound is a key reagent in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, for forming carbon-carbon bonds. acs.orgnih.gov These reactions, typically catalyzed by palladium or nickel complexes, proceed through a well-established catalytic cycle. nih.govorganic-chemistry.org

The generally accepted mechanism involves three fundamental steps:

Oxidative Addition : A low-valent transition metal catalyst, typically Pd(0) or Ni(0), undergoes oxidative addition with an organic halide (Ar-X) or triflate (Ar-OTf). This step forms a high-valent metal-aryl intermediate (e.g., Ar-Pd(II)-X). acs.orgnih.gov

Transmetalation : The organozinc reagent, this compound, transfers its organic group to the transition metal center. The zinc halide is eliminated, and a new organometallic complex containing both the aryl and the benzyl (B1604629) group is formed (e.g., Ar-Pd(II)-CH₂C₆H₄Cl). The presence of an empty p-orbital on zinc facilitates this step. acs.orgnih.gov

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the metal center, forming the desired cross-coupled product (Ar-CH₂C₆H₄Cl). This step regenerates the low-valent catalyst, which can then re-enter the catalytic cycle. acs.orgnih.gov

Computational Chemistry Approaches

Theoretical calculations provide invaluable, atom-level insights into the structure and reactivity of organozinc compounds, which are often difficult to obtain experimentally due to their sensitivity. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. iaea.org For organozinc compounds, DFT calculations can predict optimized geometries, bond lengths, and energies of various species, including reaction intermediates and transition states. nih.gov Studies on related systems like methylzinc and other alkylzinc complexes show that the zinc center is highly electropositive, and the carbon-zinc bond is significantly polarized. nih.govscirp.org

DFT calculations on model benzylzinc systems can elucidate the stability of different conformers and the energy barriers for key reaction steps, such as transmetalation. rsc.org For example, calculations can compare the relative energies of different coordination states of the zinc reagent in solution, helping to understand its resting state and how it interacts with a catalyst. chemrxiv.orgresearchgate.net By modeling the entire catalytic cycle, DFT can help identify the rate-determining step and explain observed selectivities. acs.orgarxiv.org

Table 2: Representative DFT-Calculated Properties for a Model Benzylzinc System Note: These are illustrative values for a generic benzylzinc halide system based on typical computational results and are not from a specific study on this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| Zn-C Bond Length | ~2.0 - 2.1 Å | Indicates the covalent/ionic character of the bond. |

| C-Zn-Cl Angle | ~130° - 140° | Reflects the geometry and hybridization at the zinc center. |

| HOMO Energy | -5.5 to -6.5 eV | Relates to the nucleophilicity and ease of oxidation. |

| LUMO Energy | -0.5 to -1.5 eV | Relates to the electrophilicity and ease of reduction. |

Molecular Electrostatic Potential (MESP) maps are visual tools that illustrate the charge distribution on a molecule's surface. libretexts.org They are generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. mdpi.commdpi.com MESP is a valuable tool for predicting non-covalent interactions and identifying sites susceptible to electrophilic or nucleophilic attack. rsc.org

For a molecule like this compound, an MESP map would show regions of negative potential (electron-rich, colored in red/yellow) and positive potential (electron-poor, colored in blue). The area around the benzylic carbon atom bonded to zinc is expected to be a region of negative potential, highlighting its nucleophilic character. walisongo.ac.id Conversely, the zinc atom would be associated with a region of positive potential, indicating its Lewis acidic nature. mdpi.com This analysis helps to rationalize the molecule's reactivity, for example, why the benzylic carbon attacks electrophiles in cross-coupling reactions. walisongo.ac.iddigitellinc.com

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals, which align with classical Lewis structures. researchgate.netwisc.edu This method provides quantitative information about charge distribution (natural atomic charges) and the stabilizing energy associated with donor-acceptor orbital interactions. periodicodimineralogia.it

Strategic Applications in the Synthesis of Value Added Chemical Entities

Precursor in Pharmaceutical Synthesis

2-Chlorobenzylzinc chloride serves as a critical building block in the synthesis of several pharmaceutically relevant scaffolds. Its defined reactivity allows for the precise introduction of the 2-chlorobenzyl moiety into complex molecular frameworks.

Phenylacetic acid and its derivatives are important structural motifs in many pharmaceutical compounds. acs.org The synthesis of these derivatives can be efficiently achieved using this compound. One prominent method is the palladium-catalyzed acylation of the organozinc reagent with an acyl chloride, such as ethyl chloroformate.

A typical reaction involves treating this compound with ethyl chloroformate in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This Negishi-type coupling proceeds under relatively mild conditions to afford the corresponding ethyl phenylacetate (B1230308) derivative in high yield. For instance, the reaction of this compound with ethyl chloroformate at 25°C has been shown to produce ethyl (2-chlorophenyl)acetate in 81% yield. acs.org An alternative, copper-mediated acylation is also possible. acs.org

Table 1: Synthesis of Ethyl (2-chlorophenyl)acetate

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) |

|---|

The strategic application of this compound is exemplified in the synthesis of complex alkaloids like papaverine (B1678415), a benzylisoquinoline alkaloid. chemrxiv.org A concise synthesis of papaverine has been demonstrated utilizing a palladium-catalyzed Negishi cross-coupling reaction. acs.org

In this synthetic route, a functionalized benzylic zinc reagent, derived from 3,4-dimethoxybenzyl chloride, is coupled with a suitable isoquinoline (B145761) derivative. While the direct synthesis of papaverine uses the 3,4-dimethoxy substituted analogue of this compound, the methodology highlights the power of benzylic zinc chlorides in constructing the core structure of such alkaloids. acs.org The key step involves the Pd-catalyzed cross-coupling of the benzylic zinc chloride with an iodinated isoquinoline precursor. This reaction, using a catalyst system like palladium(II) acetate (B1210297) and S-Phos, successfully forms the crucial carbon-carbon bond, leading to the synthesis of papaverine in a 68% yield. acs.org

Functionalized amines are ubiquitous in pharmaceuticals. This compound can be employed in the synthesis of these compounds through reactions such as the addition to imines or through multicomponent reactions. Organozinc reagents can participate in nucleophilic additions to imines to generate α-branched amines. acs.org

A versatile, zinc-mediated, three-component reaction provides a direct route to functionalized tertiary benzylamines. This procedure involves the in situ formation of an arylzinc reagent, which then reacts with an amine and paraformaldehyde in a Mannich-like reaction. organic-chemistry.org This strategy allows for the straightforward synthesis of a variety of benzylamines with broad functional group tolerance. organic-chemistry.org While not a direct addition to a pre-formed imine, this method effectively couples the benzylzinc moiety to an amine framework. organic-chemistry.org

Contributions to Advanced Materials Chemistry

The application of organozinc reagents like this compound extends into the field of materials science. These reagents are used to modify existing polymers or to synthesize new materials with specific, tailored properties.

General applications for benzylzinc chlorides include their use in creating functionalized polymers. Their reactivity enables the modification of polymer backbones, which can enhance properties such as thermal stability or mechanical strength. They can also be employed in the development of new materials through polymerization reactions. smolecule.com Furthermore, related compounds have been used in the synthesis of specialized ligands for metal complexes, which are subsequently used in catalysis, a key area of materials science. ontosight.ai

Development of Novel Synthetic Strategies and Methodologies

The preparation and use of this compound are associated with significant advancements in synthetic methodology. Organozinc reagents are generally valued for their high functional group tolerance compared to more reactive organometallics like Grignard reagents. acs.org

A key methodological development is the efficient and mild preparation of benzylic zinc chlorides. A highly effective method involves the direct insertion of commercially available zinc dust into the corresponding benzylic chloride. acs.org The process is significantly facilitated by the presence of lithium chloride (LiCl), which mediates the reaction. acs.org For example, adding 2-chlorobenzyl chloride to a mixture of zinc dust and LiCl in THF at room temperature results in a near-quantitative yield (99%) of this compound. acs.org This method is notable for its operational simplicity and its compatibility with a wide range of functional groups, including esters and even ketones, which are typically reactive towards organometallics. acs.org The stability of these reagents under the preparation conditions represents a significant strategic advantage in multi-step synthesis. acs.org This LiCl-mediated protocol has expanded the accessibility and utility of functionalized benzylic zinc reagents for various subsequent transformations, including Negishi cross-coupling reactions. acs.org

Table 2: Compounds Mentioned in the Article

| Compound Name | Role / Classification |

|---|---|

| This compound | Organometallic Reagent |

| Phenylacetic Acid | Synthetic Target |

| Ethyl (2-chlorophenyl)acetate | Phenylacetic Acid Derivative |

| Ethyl chloroformate | Acylating Agent |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Papaverine | Alkaloid, Synthetic Target |

| 3,4-dimethoxybenzyl chloride | Precursor to Organozinc Reagent |

| Palladium(II) acetate | Catalyst Precursor |

| S-Phos | Ligand |

| Functionalized Amines | Class of Synthetic Targets |

| Paraformaldehyde | C1 Building Block |

| Lithium chloride (LiCl) | Additive for Reagent Preparation |

| Zinc dust | Metal for Reagent Preparation |

Analytical Techniques for Characterization and Reaction Monitoring of 2 Chlorobenzylzinc Chloride

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Chlorobenzylzinc chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound in solution.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons (CH2) adjacent to the zinc atom are expected to show a characteristic singlet, significantly shifted compared to the precursor, 2-chlorobenzyl chloride.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The aromatic carbons exhibit signals in the δ 125-145 ppm region. The carbon atom of the benzyl (B1604629) group bonded to zinc (C-Zn) shows a distinct signal, the chemical shift of which is indicative of the carbon-zinc bond formation. For instance, in a related compound, a signal at δ 73.5 ppm was observed for a carbon in a similar chemical environment. core.ac.uk

¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0 - 7.5 | Multiplet | Aromatic (Ar-H) |

| ¹H | Varies | Singlet | Benzylic (CH₂) |

| ¹³C | ~125 - 145 | Multiple Signals | Aromatic (Ar-C) |

| ¹³C | Varies | Single Signal | Benzylic (CH₂) |

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Detailed Research Findings: For this compound, the IR spectrum would be compared to that of its precursor, 2-chlorobenzyl chloride, to confirm the reaction. The key absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring. vscht.cz

C-Cl stretching: A strong absorption in the fingerprint region, typically around 750-700 cm⁻¹, is indicative of the chloro-substituted benzene ring.

C-Zn stretching: The formation of the carbon-zinc bond would introduce a new, low-frequency vibration, although it may be weak and fall outside the standard mid-IR range.

Changes in the fingerprint region (below 1500 cm⁻¹) upon formation of the organozinc reagent from the benzyl chloride are particularly diagnostic.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | >3000 | Medium to Weak |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| C-Cl | 750-700 | Strong |

Chromatographic Analytical Procedures

Chromatographic methods are essential for monitoring the progress of reactions that form this compound and for assessing the purity of the final product.

Gas Chromatography (GC) for Reaction Progress and Product Distribution

GC is a valuable technique for monitoring the consumption of starting materials and the formation of products in reactions involving organozinc reagents. acs.org Since organozinc compounds themselves are not typically volatile or stable enough for direct GC analysis, the reaction mixture is usually quenched with a proton source (like aqueous acid) before analysis. This converts the this compound to 2-chlorotoluene (B165313), which is volatile and can be readily analyzed by GC.

Detailed Research Findings: By taking aliquots from the reaction mixture at different time intervals, quenching them, and analyzing them by GC, one can track the disappearance of the 2-chlorobenzyl chloride peak and the appearance of the 2-chlorotoluene peak. acs.orgthieme-connect.de This allows for the determination of reaction conversion and can help identify the formation of side products, such as Wurtz coupling products. beilstein-journals.org The use of an internal standard allows for quantitative determination of the yield. uni-muenchen.de

Typical GC Parameters for Reaction Monitoring

| Parameter | Condition |

| Column | Phenylmethylpolysiloxane (e.g., HP-5MS) acs.orgd-nb.info |

| Carrier Gas | Helium or Nitrogen acs.orgrsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) acs.orgd-nb.info |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped, e.g., 40°C to 200°C at 10°C/min acs.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is a powerful method for assessing the purity of non-volatile compounds and can be used to quantify the amount of this compound or its derivatives. torontech.com

Detailed Research Findings: Reverse-phase HPLC is a common mode used for the analysis of organic compounds. For the analysis of this compound or its reaction products, a C18 column is often employed. jocpr.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. jocpr.comsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. jocpr.com By comparing the peak area of the main component to the total area of all peaks, the purity can be estimated. torontech.com For quantitative analysis, a calibration curve is constructed using standards of known concentration. bibliotekanauki.pl

Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) jocpr.com |

| Mobile Phase | Acetonitrile and water (with potential acid modifier) sielc.com |

| Flow Rate | 0.8 - 1.0 mL/min jocpr.com |

| Detector | UV at a specific wavelength (e.g., 220 nm) jocpr.com |

| Column Temp. | 25°C jocpr.com |

Quantitative Chemical Analysis

Beyond chromatographic methods, titrimetric analysis is a common and direct way to determine the concentration of organozinc reagents in solution.

Detailed Research Findings: Iodometric titration is a widely used method for the quantitative determination of organozinc halides. acs.org The procedure involves reacting an aliquot of the this compound solution with a standardized solution of iodine in the presence of lithium chloride. The organozinc compound reacts with iodine in a 1:1 stoichiometry. The endpoint of the titration can be determined visually or potentiometrically. This method provides a reliable measure of the concentration of the active organozinc species in the solution. rsc.org This technique is crucial for ensuring accurate stoichiometry in subsequent reactions where this compound is used as a reagent.

Future Research Trajectories and Perspectives for 2 Chlorobenzylzinc Chloride Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of 2-chlorobenzylzinc chloride traditionally involves the reaction of 2-chlorobenzyl chloride with zinc metal. smolecule.com Future research will likely focus on aligning this process with the principles of green chemistry. Key areas of development include:

Use of Renewable Resources: Investigating the synthesis of starting materials from renewable feedstocks instead of petroleum-based sources is a critical long-term goal. cuestionesdefisioterapia.compandawainstitute.comnih.gov

Alternative Solvents: While tetrahydrofuran (B95107) (THF) is a common solvent for the synthesis, exploring greener alternatives such as ionic liquids or water-based systems could significantly reduce the environmental impact. smolecule.comcuestionesdefisioterapia.com Water, once avoided in organometallic chemistry, is now recognized as a viable solvent for certain reactions, including the Diels-Alder synthesis, due to its ability to enhance selectivity. cuestionesdefisioterapia.com

Energy Efficiency: Developing synthetic protocols that operate at ambient temperatures and pressures will minimize energy consumption. pandawainstitute.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. pandawainstitute.com This involves minimizing the use of protecting groups and other temporary modifications. opcw.org

Recent advancements have demonstrated the potential for continuous, scalable synthesis of organozinc reagents, including this compound, in flow reactors. acs.org This approach offers improved safety, process control, and efficiency, aligning well with green chemistry principles. acs.org

Expanding the Scope of Reactivity and Stereocontrol

This compound is a valuable reagent in cross-coupling reactions, such as Negishi and Suzuki couplings, for the formation of carbon-carbon bonds. smolecule.com Future research will aim to broaden its reactivity profile and achieve greater control over the stereochemical outcome of its reactions.

Novel Coupling Partners: Exploring the reactivity of this compound with a wider range of electrophiles, including challenging substrates like sterically hindered aryl chlorides, will expand its synthetic utility.

Stereoselective Reactions: The development of chiral ligands and catalytic systems that can induce high levels of stereoselectivity in reactions involving this compound is a major area of focus. acs.orgacs.orgscielo.br This is particularly important for the synthesis of enantiomerically pure pharmaceutical compounds. scielo.br Research has shown that diastereomerically enriched organozinc reagents can react with various electrophiles with high stereoselectivity, often with retention of configuration. acs.orgacs.org

The table below summarizes the types of reactions where the stereocontrol of organozinc reagents has been investigated.

| Reaction Type | Electrophile | Stereochemical Outcome | Reference |

| Substitution | Heteroatomic electrophiles (Sn, S, Br, P) | Retention of configuration | acs.org |

| Conjugate Addition | α,β-Unsaturated Ketones | High stereoselectivity | thieme-connect.com |

| Addition to Aldehydes | Aromatic Aldehydes | High enantioselectivity | scielo.br |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Future research will leverage advanced computational modeling to accelerate the development of new synthetic methods involving this compound.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the transition states and intermediates of reactions, helping to elucidate complex reaction mechanisms. nih.govrsc.orgacs.org Such studies have already been used to understand the role of solvents and the aggregation of organozinc reagents in conjugate addition reactions. nih.govrsc.org

Predictive Modeling: By combining quantum chemical calculations with machine learning algorithms, it may become possible to predict the outcome of reactions with high accuracy, thereby reducing the need for extensive experimental screening. rsc.org Computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are being used to design solvents for specific chemical transformations. rsc.org

Catalyst Design: Computational modeling can guide the design of new catalysts with enhanced activity and selectivity by simulating the interaction between the catalyst, substrates, and reagents. researchgate.net

The table below highlights some applications of computational modeling in organozinc chemistry.

| Application | Computational Method | Finding | Reference |

| Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of the role of solvent in stabilizing transition states. | nih.govrsc.org |

| Catalyst Investigation | DFT | Indication that an organozinc compound is the likely active catalyst in certain isomerizations. | researchgate.net |

| Kinetics Modeling | RRKM/ME Simulations | Prediction of reaction rate constants and branching fractions. | rsc.org |

| Solvent Design | COSMO-RS | Screening of deep eutectic solvents for targeted lignin (B12514952) chemistry. | rsc.org |

Industrial Scaling and Process Optimization for Broad Applicability

For this compound to be widely adopted in industrial processes, it is crucial to develop scalable, safe, and cost-effective manufacturing procedures.

Flow Chemistry: As mentioned earlier, continuous flow synthesis offers significant advantages for the large-scale production of organozinc reagents. acs.org It allows for precise control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for in-line purification and analysis. acs.org Recent studies have demonstrated the successful pilot-scale synthesis of organozinc compounds with high throughput and yields. acs.org

Process Optimization: Systematic optimization of reaction conditions, including temperature, concentration, and catalyst loading, is essential to maximize yield and minimize waste. longdom.orgmigrationletters.com This involves a deep understanding of the reaction kinetics and thermodynamics.

Safety and Handling: Given that organozinc compounds can be sensitive to air and moisture, developing robust protocols for their safe handling and storage on an industrial scale is paramount. acs.org

The ultimate goal is to make this compound a readily available and economically viable reagent for a broad range of applications, from the synthesis of pharmaceuticals and agrochemicals to the production of advanced materials. smolecule.comlongdom.org

常见问题

Q. What are the established synthetic protocols for preparing 2-chlorobenzylzinc chloride with high purity?

- Methodological Answer : this compound is typically synthesized via transmetallation of 2-chlorobenzyllithium or 2-chlorobenzylmagnesium bromide with anhydrous zinc chloride under inert atmospheres (e.g., argon or nitrogen). Critical steps include:

- Precursor Preparation : Generate 2-chlorobenzyllithium by reacting 2-chlorobenzyl chloride with lithium metal in dry tetrahydrofuran (THF) at -78°C.

- Transmetallation : Add ZnCl₂ (1.0 equiv) dropwise to the organolithium intermediate at low temperatures (-30°C to 0°C) to minimize side reactions.

- Purification : Isolate the product via filtration under inert gas, followed by washing with cold, dry hexane.

- Characterization : Confirm purity using ¹H/¹³C NMR (δ 4.2–4.5 ppm for Zn-bound CH₂) and elemental analysis (target: Zn ≈ 18–20%, Cl ≈ 28–30%). Ensure moisture-free handling to prevent hydrolysis .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR in deuterated THF can identify Zn coordination shifts (e.g., upfield shifts for benzyl protons).

- Elemental Analysis : Quantify Zn and Cl content to confirm stoichiometry.

- Cryoscopic Molecular Weight Determination : Assess aggregation states (e.g., monomer vs. dimer) in solution.

- FT-IR : Detect Zn-Cl stretching vibrations (~450–500 cm⁻¹). Cross-reference with known organozinc compounds to validate structural integrity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Solvent Screening : Test reactivity in THF, diethyl ether, and toluene. Polar solvents like THF enhance ion dissociation, increasing nucleophilicity but risking decomposition.

- Temperature Gradients : Conduct reactions at -20°C, 25°C, and 60°C. Higher temperatures accelerate coupling (e.g., Negishi reactions) but may promote β-hydride elimination.

- Kinetic Monitoring : Use in situ IR or GC-MS to track intermediates. For example, monitor aryl-zinc adduct formation (retention time: 8–10 min in GC) and byproduct profiles .

Q. What strategies mitigate contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer :

- Controlled Replication : Reproduce studies under standardized conditions (e.g., 1.2 equiv ZnCl₂, 0°C, THF).

- Variable Isolation : Test individual factors:

| Factor | Test Range | Impact on Yield |

|---|---|---|

| Moisture (ppm) | <10 vs. >50 | Yield drops 30–50% above 50 ppm |

| Zinc Purity | 99% vs. 99.9% | Higher purity reduces halide scrambling |

- Reliability Tiers : Classify data using criteria from (e.g., “Reliable with Restriction” for pre-GLP studies with valid parameters). Prioritize studies with documented inert-atmosphere protocols .

Q. How can decomposition pathways of this compound be systematically analyzed?

- Methodological Answer :

- Accelerated Stability Testing : Store samples in THF, DCM, and hexane at 4°C, 25°C, and 40°C for 1–7 days.

- Decomposition Markers : Use GC-MS to detect 2-chlorotoluene (m/z 126) and ZnCl₂ residues.

- Mechanistic Probes : Add radical inhibitors (e.g., BHT) or moisture tracers (D₂O) to identify hydrolysis vs. radical pathways. Pseudo-first-order kinetics can quantify degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。